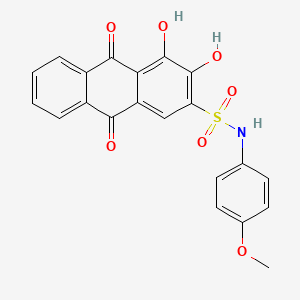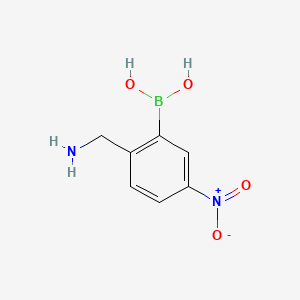
2-(Aminomethyl)-5-nitrophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acids are compounds that contain a boronic acid group (-B(OH)2). They are known for their ability to form stable covalent complexes with sugars, amino acids, and other biological molecules . The presence of an aminomethyl group (-NH2CH2-) could potentially enhance the reactivity or binding affinity of the boronic acid group .
Molecular Structure Analysis
Boronic acids typically have a trigonal planar geometry around the boron atom . The presence of an aminomethyl group could introduce additional complexity to the molecular structure .Chemical Reactions Analysis
Boronic acids are known for their ability to form boronate esters with diols, which is a key step in many chemical reactions . The aminomethyl group could potentially participate in other reactions, such as those involving the formation or cleavage of amide bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a boronic acid would depend on its specific structure . For example, the presence of an aminomethyl group could potentially affect properties such as solubility, acidity, and reactivity .Wissenschaftliche Forschungsanwendungen
Carbohydrate Sensing : ortho-Aminomethylphenylboronic acids, closely related to 2-(Aminomethyl)-5-nitrophenylboronic acid, are widely used in sensors for carbohydrates. They enhance the affinity towards diols at neutral pH and facilitate diol binding, playing a key role in carbohydrate sensing using phenylboronic acids (Sun et al., 2019).
Synthesis Methods : Research on the synthesis of ortho-nitrophenylboronic acids, which are functionally similar to 2-(Aminomethyl)-5-nitrophenylboronic acid, outlines a facile and convenient method for creating these compounds, expanding the potential for various applications (Collibee & Yu, 2005).
Anticancer Activity : Compounds derived from 2-nitrophenylboronic acid, related to 2-(Aminomethyl)-5-nitrophenylboronic acid, have been investigated for their potential in cancer chemotherapy. Studies on derivatives such as 2-bis-(β-chloroethyl)-aminomethyl-5-nitro-phenylalanine show promising antitumor activities (Jen, 1965).
Corrosion Inhibition : Derivatives of 2-(Aminomethyl)-5-nitrophenylboronic acid, such as 1-(4-nitrophenyl)-5-amino-1H-tetrazole, have been shown to inhibit the corrosion of stainless steel in acidic environments. This highlights their potential application in materials science and engineering (Ehsani et al., 2014).
Detection of Hydrogen Peroxide in Foods : Nitrophenylboronic acids, similar to 2-(Aminomethyl)-5-nitrophenylboronic acid, have been developed as chemoselective probes to detect hydrogen peroxide in foods and agricultural products. This could have significant implications for food safety and quality control (Lu et al., 2011).
Saccharide Transport : Studies on lipophilic 2-(aminomethyl)-phenylboronic acids demonstrate their potential in transporting saccharides across membranes, with applications in biochemistry and molecular biology (Duggan et al., 2008).
Malaria Treatment : Derivatives of 2-nitrophenylboronic acid, closely related to 2-(Aminomethyl)-5-nitrophenylboronic acid, have been synthesized and tested for their efficacy against malaria. This opens avenues for new therapeutic agents in treating tropical diseases (Görlitzer et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-(aminomethyl)-5-nitrophenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BN2O4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3,11-12H,4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBZXZUOCPVLRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])CN)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675155 |
Source


|
| Record name | [2-(Aminomethyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-5-nitrophenylboronic acid | |
CAS RN |
1217500-83-8 |
Source


|
| Record name | [2-(Aminomethyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole](/img/structure/B578117.png)
![Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)](/img/structure/B578118.png)
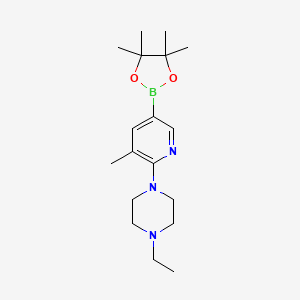
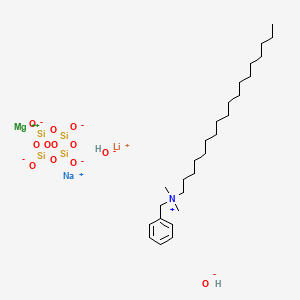
![2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B578125.png)
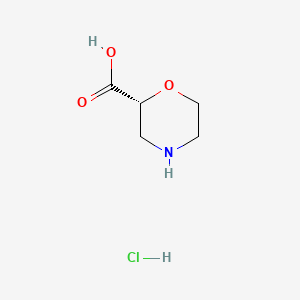
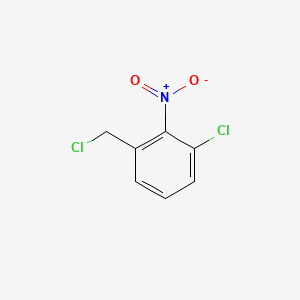
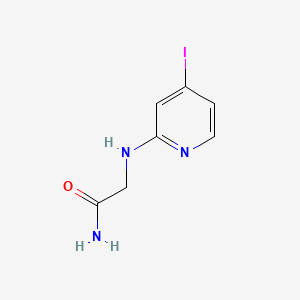
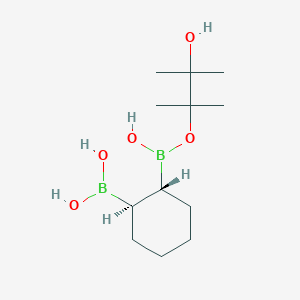
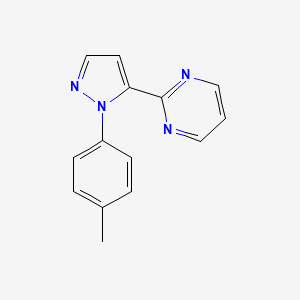
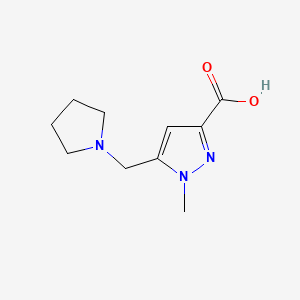
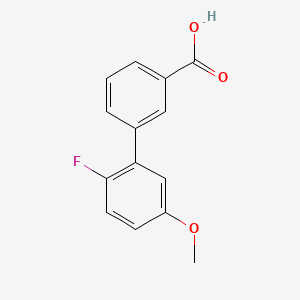
![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)
